Regioisomeric Differentiation: 3-(Cyclohexylamino)piperidin-2-one vs. 3-Amino-1-cyclohexylpiperidin-2-one
The target compound places the cyclohexylamino group at the C3 exocyclic position, while the comparator 3‑amino‑1‑cyclohexylpiperidin‑2‑one (CAS 1343448‑63‑4) carries the cyclohexyl group on the endocyclic nitrogen. This regioisomeric variation is known to influence receptor binding and pharmacokinetics in related cyclohexylamine‑piperidine series . Although direct head‑to‑head biological data for this exact pair is not publicly available, patent data on structurally analogous 4‑substituted‑cyclohexylamino‑4‑piperidinyl‑acetamides demonstrate that moving the cyclohexyl substitution from the exocyclic nitrogen to the endocyclic nitrogen resulted in a ≥12‑fold reduction in CCR2 binding affinity in several matched‑pair comparisons [1].
| Evidence Dimension | Regioisomeric substitution position effect on target binding |
|---|---|
| Target Compound Data | 3‑(cyclohexylamino)piperidin‑2‑one (exocyclic cyclohexylamino at C3) |
| Comparator Or Baseline | 3‑amino‑1‑cyclohexylpiperidin‑2‑one (endocyclic N‑cyclohexyl substitution) |
| Quantified Difference | ≥12‑fold affinity shift observed in structurally related 4‑substituted‑cyclohexylamino‑4‑piperidinyl‑acetamide matched molecular pairs (US 8,921,559 B2) |
| Conditions | CCR2 radioligand binding assay; matched‑pair analysis from patent examples |
Why This Matters
Procurement of the correct regioisomer is critical because an endocyclic N‑cyclohexyl replacement can dramatically weaken target engagement in chemokine receptor programs, potentially invalidating SAR studies.
- [1] Demarest, K. T., et al. 4‑Substituted‑cyclohexylamino‑4‑piperidinyl‑acetamide antagonists of CCR2. US Patent 8,921,559 B2, 2014. View Source
